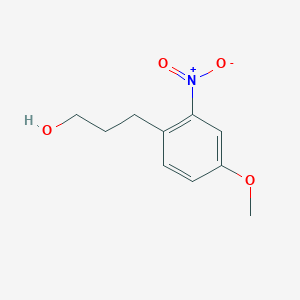

3-(4-Methoxy-2-nitrophenyl)propan-1-ol

Beschreibung

BenchChem offers high-quality 3-(4-Methoxy-2-nitrophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxy-2-nitrophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13NO4 |

|---|---|

Molekulargewicht |

211.21 g/mol |

IUPAC-Name |

3-(4-methoxy-2-nitrophenyl)propan-1-ol |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-4-8(3-2-6-12)10(7-9)11(13)14/h4-5,7,12H,2-3,6H2,1H3 |

InChI-Schlüssel |

LXAOJDZGGJSRFT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)CCCO)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3-(4-Methoxy-2-nitrophenyl)propan-1-ol chemical structure and properties

The following technical guide details the structure, synthesis, and properties of 3-(4-Methoxy-2-nitrophenyl)propan-1-ol , a specialized intermediate in organic synthesis.

Chemical Identity & Core Significance

3-(4-Methoxy-2-nitrophenyl)propan-1-ol is a functionalized aromatic alcohol characterized by an ortho-nitro substitution relative to a propyl alcohol chain, with a para-methoxy electron-donating group. This specific substitution pattern imparts unique photochemical and synthetic utility.

It serves as a critical intermediate in two primary domains:

-

Heterocyclic Synthesis: It is a direct precursor to substituted indoles and dihydroquinolines via reductive cyclization (Cadogan-Sundberg or reductive amination type mechanisms).

-

Photolabile Protecting Groups (PPGs): The o-nitrophenyl moiety is the chromophore responsible for photoactivity in o-nitrobenzyl-type protecting groups. The methoxy substituent red-shifts the absorption maximum, making the compound sensitive to near-UV/visible light, which is advantageous for biological applications to minimize UV damage.

Part 1: Structural Analysis & Physicochemical Properties

Chemical Identity[1][2]

-

IUPAC Name: 3-(4-Methoxy-2-nitrophenyl)propan-1-ol

-

Molecular Formula: C₁₀H₁₃NO₄

-

Molecular Weight: 211.22 g/mol

-

SMILES: COc1ccc(CCCO)c([O-])c1

-

Key Functional Groups:

-

Primary Alcohol: Nucleophilic center for esterification or oxidation.

-

Nitro Group (ortho): Photoactive center; reducible to amine.

-

Methoxy Group (para): Electron donor; modifies electronic absorption and ring reactivity.

-

Physicochemical Properties (Predicted & Experimental Consensus)

The following data is synthesized from structure-property relationship (SPR) algorithms and analogous o-nitrobenzyl derivatives.

| Property | Value / Description | Note |

| Appearance | Yellow crystalline solid or viscous oil | Nitro group confers yellow color. |

| Melting Point | 45 – 55 °C | Predicted based on 4-methoxy-2-nitrobenzyl alcohol analogs. |

| Boiling Point | ~360 °C (at 760 mmHg) | High due to H-bonding and polarity. |

| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water due to lipophilic aromatic core. |

| pKa (Alcohol) | ~16 | Typical primary alcohol. |

| LogP | 1.8 – 2.1 | Moderately lipophilic. |

| UV | 300 – 350 nm | Red-shifted vs. unsubstituted analog due to -OMe. |

Part 2: Synthetic Pathways[3]

Two authoritative routes are established for the synthesis of this compound. Route A (Heck Coupling) is preferred for its atom economy and direct access to the aldehyde precursor. Route B (Wittig Olefination) is the classic alternative using readily available benzaldehydes.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic dissection showing the Heck Coupling (Route A) and Wittig Olefination (Route B) pathways.

Protocol A: Heck Coupling (Jeffery Conditions)

This route utilizes the palladium-catalyzed coupling of an aryl iodide with allyl alcohol. Under these conditions, the initial allylic alcohol product isomerizes in situ to the aldehyde.

Reagents:

-

4-Methoxy-2-nitroiodobenzene (1.0 eq)

-

Allyl alcohol (1.5 eq)

-

Pd(OAc)₂ (0.05 eq)

-

NaHCO₃ (2.5 eq)

-

Tetrabutylammonium bromide (TBAB) (1.0 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube, dissolve 4-methoxy-2-nitroiodobenzene (10 mmol) in DMF (20 mL).

-

Catalyst Addition: Add NaHCO₃ (25 mmol), TBAB (10 mmol), and Pd(OAc)₂ (0.5 mmol) under an argon atmosphere.

-

Coupling: Add allyl alcohol (15 mmol) via syringe. Seal the tube and heat to 80 °C for 12 hours. The reaction mixture will turn black (Pd black precipitation).

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Intermediate Isolation: The crude oil contains 3-(4-methoxy-2-nitrophenyl)propanal .

-

Reduction: Dissolve the crude aldehyde in MeOH (30 mL) at 0 °C. Slowly add NaBH₄ (1.0 eq). Stir for 1 hour.

-

Purification: Quench with sat. NH₄Cl.[2] Extract with DCM. Purify via flash column chromatography (Hexanes/EtOAc 2:1) to yield the target alcohol as a yellow solid.[1][3]

Part 3: Reactivity & Applications

Reductive Cyclization (Indole Synthesis)

The most significant chemical property of this compound is its ability to cyclize into nitrogen heterocycles. Depending on the reduction conditions, it can form 6-methoxyquinoline derivatives or substituted indoles .

Mechanism: Reduction of the nitro group (-NO₂) to the amine (-NH₂) or hydroxylamine (-NHOH) triggers an intramolecular nucleophilic attack on the alcohol (or its oxidized aldehyde form).

Diagram 2: Reactivity Flow

Caption: Transformation pathways showing reductive cyclization to tetrahydroquinoline and oxidation/cyclization to quinoline.

Photochemical Properties

The o-nitrobenzyl moiety acts as a photolabile trigger. Upon irradiation (typically 350–365 nm), the nitro group abstracts a benzylic hydrogen (or in this case, interacts with the chain), leading to an aci-nitro intermediate.

-

Application: This alcohol can be esterified to a carboxylic acid drug (e.g., Indomethacin). The resulting ester is "caged."

-

Uncaging: UV irradiation cleaves the ester, releasing the free drug and the nitroso-benzaldehyde byproduct. The 4-methoxy group enhances the quantum yield and red-shifts the absorption, allowing for uncaging with less damaging light.

Part 4: Safety & Handling

Hazard Identification (GHS Classification):

-

Acute Toxicity: Category 4 (Oral). Nitro compounds are potential metabolic toxins.

-

Skin Irritation: Category 2.

-

Eye Irritation: Category 2A.

Storage Protocol:

-

Light Sensitive: Store in amber vials or wrapped in foil.

-

Temperature: Refrigerator (2–8 °C) is recommended to prevent slow oxidation or degradation.

-

Incompatibility: Strong oxidizing agents (can oxidize alcohol to acid) and strong reducing agents (will reduce nitro group).

References

-

Jeffery, T. (1984). "Palladium-catalysed benzylation and arylation of allylic alcohols." Tetrahedron Letters, 26(22), 2667-2670.

-

Döpp, D. (1990). "Photochemical reactions of nitro compounds." Topics in Current Chemistry, 154, 93-124.

- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.

-

PubChem Compound Summary. "3-(4-Methoxyphenyl)propan-1-ol" (Parent analog data used for property extrapolation).

Sources

Absorption spectra of methoxy-substituted nitrobenzyl alcohols

An In-depth Technical Guide to the Absorption Spectra of Methoxy-Substituted Nitrobenzyl Alcohols

This guide provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorption spectra of methoxy-substituted nitrobenzyl alcohols. These compounds are of significant interest, primarily for their role as photolabile protecting groups (PPGs), often referred to as "caged" compounds, in fields ranging from synthetic chemistry to chemical biology and materials science.[1][2] Understanding the relationship between their molecular structure and how they absorb light is paramount for designing experiments where light is used as a precise, spatiotemporal trigger. This document delves into the underlying photochemical principles, the profound influence of substituent patterns on spectral properties, and the rigorous experimental protocols required for accurate characterization.

The Photochemical Foundation of Nitrobenzyl Alcohols

The utility of ortho-nitrobenzyl derivatives as photolabile moieties is rooted in a well-defined intramolecular photochemical reaction.[1] Upon absorption of a photon, the molecule is promoted to an excited state. The reaction is initiated by an intramolecular hydrogen atom transfer from the benzylic carbon to the oxygen of the adjacent nitro group. This primary step forms a transient species known as an aci-nitro tautomer, which is readily identifiable by its strong absorption in the 400 nm region.[3][4] This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond to the protected group and the formation of a nitrosobenzaldehyde or related ketone.[3][4]

The efficiency and wavelength-dependence of this entire process are dictated by the initial light absorption step. The absorption spectrum, therefore, serves as a critical roadmap, informing the selection of an appropriate light source to initiate the uncaging reaction with high fidelity and minimal side effects.

Caption: Photochemical reaction pathway of o-nitrobenzyl compounds.

Structure-Spectra Relationships: The Role of Substituents

The absorption spectrum of a substituted benzene derivative is determined by the interplay of its constituent functional groups with the aromatic π-system. In methoxy-substituted nitrobenzyl alcohols, the primary chromophore is the nitrobenzene ring.

-

The Nitro Group (–NO₂): As a powerful electron-withdrawing group, the nitro group extends the conjugation of the benzene ring and introduces low-energy n→π* transitions. This results in a significant bathochromic (red) shift of the principal π→π* absorption band compared to unsubstituted benzene, moving it into the accessible UV region.[5][6]

-

The Methoxy Group (–OCH₃): The methoxy group is a classic auxochrome—a substituent that, while not a chromophore itself, modifies the absorption of a chromophore. As a strong electron-donating group (EDG) through resonance, it further perturbs the electronic structure of the nitrobenzene ring.[7] The position of the methoxy group relative to the electron-withdrawing nitro group is a critical determinant of the final absorption spectrum. When an EDG and an electron-withdrawing group (EWG) are positioned ortho or para to each other, they enable a strong intramolecular charge-transfer (ICT) character in the excited state. This ICT interaction lowers the energy gap between the ground and excited states, causing a pronounced bathochromic shift and often an increase in the molar absorptivity (ε).[8]

This strategic placement of substituents is a cornerstone of rational design for PPGs. By synthetically tuning the position and number of methoxy groups, the absorption maximum (λmax) can be shifted to longer, less energetic, and less biologically damaging wavelengths, a crucial goal for in vivo applications.[9]

Quantitative Data on Methoxy-Substituted Nitrobenzyl Alcohols

The precise spectral properties are highly dependent on the specific isomeric structure. The following table summarizes available data for several common isomers, illustrating the principles discussed above.

| Compound Name | Structure | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| o-Nitrobenzyl alcohol | 2-NO₂ | ~260-270 | ~5,000 - 8,000 | Various |

| m-Nitrobenzyl alcohol | 3-NO₂ | ~268 | Not specified | Water/CH₃CN |

| p-Nitrobenzyl alcohol | 4-NO₂ | ~278-285 | ~10,000 | Water, Ethanol |

| 4-Methoxy-2-nitrobenzyl alcohol | 4-OCH₃, 2-NO₂ | ~300-350 | >1,000 | Not specified |

| 4-Methoxy-3-nitrobenzyl alcohol | 4-OCH₃, 3-NO₂ | ~275, ~340 | Not specified | Not specified |

| 3-Methoxy-4-nitrobenzyl alcohol | 3-OCH₃, 4-NO₂ | ~280-290 | >10,000 | Not specified |

Note: Spectral data can vary with solvent and pH. The values presented are representative and collated from multiple sources for comparative purposes.[10][11] The data clearly shows that the addition of a methoxy group generally pushes the absorption to longer wavelengths compared to the parent nitrobenzyl alcohols.

Experimental Protocol: Measurement of UV-Vis Absorption Spectrum

The accurate determination of λmax and molar absorptivity (ε) is fundamental. The following protocol describes a self-validating system for acquiring high-quality spectral data.

Objective

To measure the λmax and calculate the molar absorptivity (ε) of a methoxy-substituted nitrobenzyl alcohol in a specified solvent using UV-Vis spectrophotometry, validated by the Beer-Lambert Law.

Materials & Instrumentation

-

Dual-beam UV-Vis Spectrophotometer

-

Matched pair of 1 cm path length quartz cuvettes

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Calibrated micropipettes

-

Methoxy-substituted nitrobenzyl alcohol sample (e.g., 4-Methoxy-2-nitrobenzyl alcohol)

-

Spectroscopic grade solvent (e.g., Ethanol or Acetonitrile)

Step-by-Step Methodology

-

Preparation of Stock Solution (e.g., 1.0 mM):

-

Accurately weigh approximately 18.3 mg of 4-methoxy-2-nitrobenzyl alcohol (MW = 183.16 g/mol ). The precision of this mass is critical.

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Add approximately 70 mL of the chosen solvent and sonicate or swirl gently until the solid is completely dissolved.

-

Allow the solution to return to room temperature, then carefully add solvent up to the calibration mark.

-

Invert the flask 15-20 times to ensure homogeneity. This is your 1.0 mM stock solution.

-

-

Preparation of Working Dilutions:

-

Prepare a series of five dilutions from the stock solution. For example, to make 10 mL of a 50 µM solution, pipette 0.5 mL of the 1.0 mM stock into a 10 mL volumetric flask and dilute to the mark.

-

Typical concentrations for analysis are 10, 20, 30, 40, and 50 µM. This range is chosen to yield absorbance values between 0.1 and 1.0, the region of highest accuracy for most spectrophotometers.

-

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow it to warm up for at least 30 minutes for stabilization.

-

Set the wavelength scan range (e.g., 220 nm to 500 nm).

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place them in the spectrophotometer and perform a baseline correction or "autozero" to subtract any absorbance from the solvent and cuvettes.

-

-

Data Acquisition:

-

Empty the sample cuvette, rinse it with the most dilute working solution, and then fill it with that solution.

-

Place it back in the sample holder and record the absorption spectrum.

-

Repeat this process for each of the remaining working solutions, moving from lowest to highest concentration.

-

From the spectrum of the highest concentration solution, identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis and Validation:

-

Record the absorbance of each solution at the determined λmax.

-

Create a plot of Absorbance (at λmax) on the y-axis versus Concentration (in mol/L) on the x-axis.

-

Perform a linear regression on the data points.

-

Trustworthiness Check: The plot must be linear with a coefficient of determination (R²) value of ≥ 0.995. A linear plot confirms that the Beer-Lambert law is obeyed in this concentration range and validates the accuracy of the dilutions.

-

The slope of this line is the molar absorptivity (ε) in M⁻¹cm⁻¹. The y-intercept should be close to zero.

-

Caption: Experimental workflow for determining molar absorptivity.

Conclusion and Outlook

The absorption properties of methoxy-substituted nitrobenzyl alcohols are a direct and predictable consequence of their molecular structure. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group governs the energy of the key electronic transitions, allowing for the rational tuning of the λmax. A thorough understanding of these structure-property relationships, combined with rigorous experimental characterization as detailed in this guide, is essential for the effective design and implementation of these powerful molecular tools. Future work in this area continues to focus on extending the absorption of nitrobenzyl-based PPGs further into the visible and near-infrared regions, enabling deeper tissue penetration and orthogonality with other photosensitive systems.

References

- Gravel, D., Giasson, R., Blanchet, D., Yip, R. W., & Sharma, D. K. (Year). Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. Canadian Journal of Chemistry.

- Häring, M., Jacob, L. M., & Slanina, T. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

- Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.

- Laimgruber, S., et al. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences.

- Yip, R. W., et al. (Year). Photochemistry of the o-nitrobenzyl system in solution: identification of the biradical intermediate in the intramolecular rearrangement. The Journal of Physical Chemistry.

- Ramesh, D., et al. (2002). Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea. PubMed.

- Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal.

- Hohl, F., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.

- Schultz, Z. D., et al. (Year). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.

- Liang, X., et al. (2019). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate.

- Häring, M., Jacob, L. M., & Slanina, T. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

- Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria.

- Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol.

- Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry.

- ResearchGate. (n.d.). UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as...

- Odinity. (2013). Effects of Substituents on the Absorption Spectra of molecules.

- Kuanar, M., & Mishra, B. K. (1996). Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid. Indian Academy of Sciences.

- NIST. (n.d.). 2-Methoxybenzyl alcohol. NIST WebBook.

Sources

- 1. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/B409927C [pubs.rsc.org]

- 5. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 6. ias.ac.in [ias.ac.in]

- 7. odinity.com [odinity.com]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. nathan.instras.com [nathan.instras.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

The Advent of Red-Shifted Photocleavable Protecting Groups: A Technical Guide to Mechanisms and Applications

Abstract

In the landscape of modern chemical biology and pharmacology, the ability to control molecular function with spatiotemporal precision is paramount. Photocleavable protecting groups (PPGs), or "photocages," have emerged as indispensable tools, enabling the light-induced activation of bioactive molecules.[1] However, the utility of traditional PPGs has been hampered by their reliance on high-energy ultraviolet (UV) light, which can cause cellular damage and has limited tissue penetration. This guide provides an in-depth exploration of red-shifted PPGs, a class of photoremovable moieties that are activated by lower-energy visible and near-infrared (NIR) light. We will delve into the core photochemical mechanisms of prominent red-shifted PPG families, including coumarins, BODIPYs, and cyanines, offering a comparative analysis of their properties and applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced molecular tools for precise control in complex biological systems.

Introduction: The Imperative for Longer Wavelengths

The use of light as an external trigger to control biological processes offers unparalleled precision.[1] Traditional photocages, often based on the o-nitrobenzyl scaffold, have been instrumental in advancing our understanding of cellular signaling and have shown promise in targeted drug delivery.[2] However, their activation typically requires UV light, which poses significant challenges for in vivo applications due to its poor tissue penetration and potential for phototoxicity.[3] This has driven the development of "red-shifted" PPGs, which are responsive to visible and near-infrared (NIR) light (the "biological window"), offering deeper tissue penetration and reduced cellular damage.[3][4] This guide will dissect the intricate mechanisms that govern the function of these next-generation photocages.

Core Mechanisms of Red-Shifted Photocleavable Protecting Groups

The journey to red-shifted photoactivation has led to the exploration of diverse chromophores and innovative cleavage strategies. Here, we examine the mechanistic underpinnings of three key classes of red-shifted PPGs.

Extended π-System Coumarins: Harnessing Intramolecular Charge Transfer

Coumarin-based PPGs are a versatile class of photocages that can be chemically modified to absorb longer wavelength light.[1][5] The red-shifting of coumarin PPGs is typically achieved by extending the π-conjugated system of the chromophore, often by introducing electron-donating and electron-withdrawing groups.[5][6]

The photocleavage mechanism of these heterolytic PPGs is initiated by photoexcitation to the first singlet excited state (S1).[7][8] This leads to a rapid heterolytic cleavage of the bond between the benzylic carbon of the coumarin and the protected molecule (the "payload"), forming a contact ion pair (CIP) intermediate.[7][9] This CIP consists of a carbocation on the coumarin and an anionic payload.[7][9] The fate of this transient CIP is the critical determinant of the uncaging efficiency, or quantum yield.[3][9] The CIP can either undergo recombination, returning to the ground state without releasing the payload, or it can be trapped by a solvent molecule (typically water in biological systems) to release the free payload and the coumarin photoproduct.[9][10]

Stabilization of the carbocation intermediate is a key strategy to enhance the quantum yield of photolysis.[1][7][8] This can be achieved by introducing substituents on the α-carbon that can delocalize the positive charge, thereby disfavoring the recombination pathway and promoting the productive release of the payload.[1][7]

Figure 1: Photocleavage mechanism of a red-shifted coumarin PPG.

BODIPY-Based PPGs: Leveraging Photosensitized Oxidation

Boron-dipyrromethene (BODIPY) dyes are well-known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.[11] These properties, combined with their tunable absorption in the visible region, make them attractive scaffolds for the development of red-shifted PPGs.[11][12][13]

The photocleavage mechanism of many BODIPY-based PPGs involves a photoinduced electron transfer (PeT) or a photosensitized oxidation process.[14][15] In one common mechanism, upon excitation with visible light, the BODIPY chromophore acts as a photosensitizer, generating singlet oxygen.[14] This highly reactive singlet oxygen then attacks the linker connecting the BODIPY core to the payload, often leading to oxidative cleavage and subsequent release of the active molecule.[14] The efficiency of this process is dependent on the generation of singlet oxygen and its proximity to the cleavable bond.

Figure 2: Photosensitized oxidation mechanism for a BODIPY-based PPG.

Cyanine Dyes: A Novel Photooxidation-Triggered Uncaging Cascade

Heptamethine cyanine dyes are a class of NIR-absorbing fluorophores that have been ingeniously repurposed as photocaging groups.[2][10][16] Their mechanism of action is distinct from traditional photocleavage and relies on a photooxidation-initiated cascade.[10][17]

Upon irradiation with NIR light, the cyanine chromophore undergoes a photooxidative cleavage of its polymethine chain, a reaction previously considered a photobleaching liability.[2][10] This cleavage generates carbonyl products and alters the electronic structure of the cyanine scaffold.[17] This transformation renders a strategically placed carbon-nitrogen bond susceptible to hydrolysis.[10] Subsequent spontaneous intramolecular cyclization of the resulting amine liberates the payload, which is typically a phenol or an aryl amine.[10][17] This multi-step, light-initiated but partially light-independent release mechanism offers a unique approach to NIR-triggered uncaging.[10]

Figure 3: Photooxidation-triggered uncaging cascade of a cyanine-based PPG.

Comparative Analysis of Red-Shifted PPGs

The choice of a red-shifted PPG for a specific application depends on a variety of factors, including the desired activation wavelength, the nature of the payload, and the required quantum yield. The following table provides a comparative summary of the key properties of the discussed PPG classes.

| Feature | Red-Shifted Coumarins | BODIPY-Based PPGs | Cyanine-Based PPGs |

| Activation Wavelength | 450-600 nm[6] | 500-650 nm[11][18] | 650-800 nm[2][16] |

| Photocleavage Mechanism | Heterolytic cleavage via a contact ion pair intermediate[7][9] | Photosensitized oxidation or photoinduced electron transfer[14][15] | Photooxidation-triggered hydrolysis and cyclization cascade[10][17] |

| Typical Payloads | Carboxylic acids, amines (as carbamates), alcohols[1][7][8] | Carboxylic acids, amines, phenols[11][18] | Phenols, aryl amines[10][17] |

| Quantum Yield (Φ) | Variable, can be enhanced by stabilizing the carbocation intermediate[7][8] | Generally moderate, dependent on singlet oxygen generation and reaction efficiency[14] | Can be efficient, influenced by the rates of hydrolysis and cyclization[2] |

| Key Advantages | Well-established chemistry, tunable properties, potential for fluorescent readout upon uncaging[1][7] | High extinction coefficients, sharp absorption bands, good photostability[11][13] | Activation in the NIR window, theranostic potential (imaging and release)[2][16][19] |

| Key Limitations | Often lower quantum yields compared to UV-activated PPGs, solubility can be an issue[4] | Potential for off-target oxidation by singlet oxygen[14] | Complex multi-step release mechanism, potential for photobleaching[10] |

Experimental Protocols: A Practical Guide

The successful implementation of red-shifted PPGs requires robust synthetic and photochemical protocols. Below are representative, step-by-step methodologies for the synthesis and photocleavage of a red-shifted coumarin PPG.

Synthesis of a Red-Shifted Coumarin Photocage

This protocol describes the synthesis of a 7-(diethylamino)coumarin derivative, a common scaffold for red-shifted PPGs.

Step 1: Synthesis of 7-(diethylamino)-4-methylcoumarin.

-

Combine 3-(diethylamino)phenol and ethyl acetoacetate in a round-bottom flask.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or Amberlyst-15 resin).

-

Heat the mixture under reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the desired coumarin.

Step 2: Bromination of the 4-methyl group.

-

Dissolve the 7-(diethylamino)-4-methylcoumarin in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture under irradiation with a tungsten lamp for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-(bromomethyl)-7-(diethylamino)coumarin.

Step 3: Caging of a carboxylic acid.

-

Dissolve the 4-(bromomethyl)-7-(diethylamino)coumarin and the carboxylic acid to be caged in an appropriate solvent (e.g., acetonitrile or DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.

-

Purify the resulting caged compound by column chromatography.

Figure 4: Synthetic workflow for a red-shifted coumarin PPG.

Photocleavage of a Red-Shifted Coumarin PPG

This protocol outlines a general procedure for the light-induced release of a payload from a coumarin photocage.

Step 1: Preparation of the sample.

-

Dissolve the caged compound in a suitable solvent (e.g., a buffered aqueous solution for biological experiments, or an organic solvent for analytical studies). The concentration should be optimized based on the extinction coefficient of the PPG at the irradiation wavelength.

Step 2: Irradiation.

-

Place the sample in a cuvette or a suitable container for irradiation.

-

Use a light source with an appropriate wavelength for the specific coumarin derivative (typically in the 450-550 nm range). LEDs or filtered lamps are common choices.

-

Irradiate the sample for a predetermined amount of time. The duration of irradiation will depend on the light intensity, the quantum yield of the PPG, and the desired extent of uncaging.

Step 3: Analysis of uncaging.

-

Monitor the progress of the photocleavage reaction using an appropriate analytical technique.

-

High-performance liquid chromatography (HPLC) can be used to quantify the disappearance of the caged compound and the appearance of the released payload.

-

UV-Vis spectroscopy can be used to monitor the spectral changes associated with the cleavage of the PPG.

-

For fluorescent payloads or photoproducts, fluorescence spectroscopy can provide a sensitive method for monitoring the release.[7]

Conclusion and Future Outlook

Red-shifted photocleavable protecting groups represent a significant advancement in the field of chemical biology and drug development. By harnessing the power of visible and NIR light, these molecular tools enable precise spatiotemporal control over biological processes in a minimally invasive manner. The diverse mechanisms of action, from the heterolytic cleavage of coumarins to the photooxidative cascade of cyanines, offer a rich toolbox for researchers.

Future developments in this field will likely focus on several key areas:

-

Pushing to Longer Wavelengths: The development of PPGs that can be efficiently cleaved with light in the NIR-II window (1000-1700 nm) would enable even deeper tissue penetration for in vivo applications.

-

Improving Quantum Yields: Enhancing the efficiency of the photocleavage process is crucial for reducing light doses and minimizing potential phototoxicity.[4]

-

Orthogonal Uncaging: The design of multiple PPGs that can be selectively cleaved with distinct wavelengths of light will allow for the independent control of multiple biological targets in the same system.[5]

-

Two-Photon Absorption: Engineering red-shifted PPGs with high two-photon absorption cross-sections will provide enhanced three-dimensional spatial resolution for uncaging.[20]

As our understanding of the fundamental photochemistry of these complex molecules continues to grow, so too will their impact on our ability to probe and manipulate the intricate machinery of life.

References

-

Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging. PMC. [Link]

-

Harnessing Cyanine Reactivity for Optical Imaging and Drug Delivery. ResearchGate. [Link]

-

A Cyanine Photooxidation/β-Elimination Sequence Enables Near-Infrared Uncaging of Aryl Amine Payloads. PMC. [Link]

-

Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. PMC. [Link]

-

Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]

-

The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. PMC. [Link]

-

Release the molecule! Photolabile protecting groups. Chembites. [Link]

-

The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. University of Groningen Research Portal. [Link]

-

Cyanine Photocages Enable the Near-IR Light Activation of Antibody-Drug Conjugates. PMC. [Link]

-

Photoactivation of BODIPY Fluorescence with Green Light. ACS Publications. [Link]

-

Harnessing Cyanine Reactivity for Optical Imaging and Drug Delivery. Accounts of Chemical Research. [Link]

-

Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen Research Portal. [Link]

-

Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group. PMC. [Link]

-

Photoactivation of BODIPY Fluorescence with Green Light. PMC. [Link]

-

Study of the reaction mechanism. a) Reaction of A under light... ResearchGate. [Link]

-

The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. RSC Publishing. [Link]

-

A) BODIPY‐based PPG photocleavage postulated mechanism in MeOH. B)... ResearchGate. [Link]

-

Photo-labile BODIPY protecting groups for glycan synthesis. Refubium - Freie Universität Berlin. [Link]

-

BODIPY Derived photoremovable protecting groups unmasked with green light. Angewandte Chemie International Edition. [Link]

-

Red-shifted two-photon-sensitive phenanthridine photocages: synthesis and characterisation. ChemRxiv. [Link]

-

BODIPY-Pd Complexes for Photocatalytic C-C Coupling Reactions. ACS. [Link]

-

Coumarinylmethyl caging groups with redshifted absorption. PubMed. [Link]

-

Photo-labile BODIPY protecting groups for glycan synthesis. RSC Publishing. [Link]

-

Green-Light Activatable, Water-Soluble Red-Shifted Coumarin Photocages. Organic Letters. [Link]

-

BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light. Journal of the American Chemical Society. [Link]

-

Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines. The Journal of Organic Chemistry. [Link]

-

Computational Design, Synthesis, and Photochemistry of Cy7‐PPG, an Efficient NIR‐Activated Photolabile Protecting Group for Therapeutic Applications. PMC. [Link]

- Cyanine dyes and synthesis methods thereof.

-

A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. ACS Omega. [Link]

-

Synthesis and Characterization of Heptamethine Cyanine Dyes. MDPI. [Link]

- Cyanine dyes and synthesis methods thereof.

Sources

- 1. chembites.org [chembites.org]

- 2. researchgate.net [researchgate.net]

- 3. research.rug.nl [research.rug.nl]

- 4. Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. Photo-labile BODIPY protecting groups for glycan synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Cyanine Photooxidation/β-Elimination Sequence Enables Near-Infrared Uncaging of Aryl Amine Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cyanine Photocages Enable the Near-IR Light Activation of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 3-(4-Methoxy-2-nitrophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Status

Compound Name: 3-(4-Methoxy-2-nitrophenyl)propan-1-ol

Molecular Formula: C₁₀H₁₃NO₄

Molecular Weight: 211.21 g/mol

Structure:

CAS Number: A specific CAS Registry Number for 3-(4-methoxy-2-nitrophenyl)propan-1-ol has not been assigned, suggesting it is a novel or not widely reported compound. The synthesis and characterization data presented herein are based on established principles of organic chemistry.

Proposed Synthesis Pathway

The synthesis of 3-(4-methoxy-2-nitrophenyl)propan-1-ol can be envisioned from the commercially available precursor, 3-(4-methoxyphenyl)propan-1-ol (CAS: 5406-18-8)[1][2][3][4]. The key transformation is the regioselective nitration of the aromatic ring. The methoxy group is an ortho-, para-directing activator, while the propyl alcohol chain is a weak deactivator. The directing effects of the methoxy group will dominate, leading to nitration at the ortho or para position. Since the para position is blocked by the propyl chain, nitration is expected to occur at the ortho position.

Synthetic Workflow Diagram

Caption: Proposed synthesis workflow for 3-(4-Methoxy-2-nitrophenyl)propan-1-ol.

Detailed Experimental Protocol

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize 3-(4-methoxy-2-nitrophenyl)propan-1-ol via electrophilic aromatic nitration.

Materials:

-

3-(4-Methoxyphenyl)propan-1-ol (CAS: 5406-18-8)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask cooled in an ice-water bath (0-5 °C), slowly add 3-(4-methoxyphenyl)propan-1-ol (1 equivalent) to concentrated sulfuric acid. Stir the mixture until the starting material is fully dissolved.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Addition: Add the nitrating mixture dropwise to the solution of the starting material, maintaining the internal temperature below 10 °C. The rate of addition should be carefully controlled to prevent a rapid exotherm.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.

-

Extraction: Extract the product with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Safety Precautions: Concentrated acids are highly corrosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The nitration reaction is exothermic and requires careful temperature control.

Physicochemical and Spectroscopic Properties

The expected properties of 3-(4-methoxy-2-nitrophenyl)propan-1-ol are extrapolated from its structure.

Physicochemical Properties

| Property | Expected Value/Description |

| Appearance | Pale yellow solid or oil |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Limited solubility in water.[5] |

| Boiling Point | Higher than the starting material, 3-(4-methoxyphenyl)propan-1-ol (164-168 °C at 18 mmHg)[1][4], due to increased molecular weight and polarity. |

| Melting Point | Expected to be a low-melting solid.[5] |

Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the 7-8 ppm region with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. - Methoxy group singlet around 3.8-4.0 ppm. - Propanol chain protons with distinct signals for the CH₂, CH₂-O, and OH groups. |

| ¹³C NMR | - Aromatic carbons in the 110-160 ppm range. - Methoxy carbon around 55-60 ppm. - Propanol chain carbons in the aliphatic region. |

| IR (Infrared) | - Strong N-O stretching bands for the nitro group around 1520 cm⁻¹ and 1340 cm⁻¹. - O-H stretching band for the alcohol group around 3300-3500 cm⁻¹. - C-O stretching for the methoxy group. |

| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight of 211.21. - Characteristic fragmentation pattern. |

Potential Applications in Research and Drug Development

While specific biological activities for 3-(4-methoxy-2-nitrophenyl)propan-1-ol have not been reported, its structural motifs suggest several areas of potential interest for researchers.

-

Intermediate in Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, providing a handle for further functionalization to create a diverse library of compounds for screening.[5] The primary alcohol can be oxidized or esterified.[5]

-

Anticancer Research: Nitroaromatic compounds have been investigated for their potential as hypoxia-activated prodrugs. The nitro group can be selectively reduced in the hypoxic environment of solid tumors to a cytotoxic species.

-

Antimicrobial Agents: Many nitroaromatic compounds exhibit antimicrobial properties. This compound could be explored for its activity against various bacterial and fungal strains.

-

Enzyme Inhibition: The substituted phenylpropanol scaffold is present in various biologically active molecules. This compound could be tested for its inhibitory activity against a range of enzymes. For instance, chalcones, which can be synthesized from related precursors, have shown a variety of biological activities.[6][7]

Conclusion

3-(4-Methoxy-2-nitrophenyl)propan-1-ol represents an interesting, yet underexplored, chemical entity. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established organic chemistry principles, offering a clear path for its preparation in a laboratory setting. The potential for this molecule to serve as a versatile building block in drug discovery and materials science warrants further investigation by the scientific community.

References

-

PrepChem. Synthesis of 3-(4-methoxyphenyl)propan-1-ol. Available from: [Link]

-

PubChem. 3-(4-Methoxyphenyl)-2-propen-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

The Good Scents Company. 3-(4-methoxyphenyl)-1-propanol. Available from: [Link]

-

SIELC Technologies. 3-(4-Methoxyphenyl)propan-1-ol. Available from: [Link]

-

PubChem. 3-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. Available from: [Link]

-

Supporting Information for Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals. Available from: [Link]

-

Fun, H. K., et al. 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 2009, 65(12), o3117. Available from: [Link]

- Google Patents. Process for preparing 3-methoxy-1-propanol.

-

Martínez-Vera, N., et al. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024, 2024(1), M1838. Available from: [Link]

Sources

- 1. 3-(4-甲氧苯基)-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(4-methoxyphenyl)-1-propanol, 5406-18-8 [thegoodscentscompany.com]

- 3. 3-(4-Methoxyphenyl)propan-1-ol | SIELC Technologies [sielc.com]

- 4. 3-(4-METHOXYPHENYL)-1-PROPANOL | 5406-18-8 [chemicalbook.com]

- 5. evitachem.com [evitachem.com]

- 6. 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | MDPI [mdpi.com]

Comparative Technical Analysis: NPPOC vs. Linear Nitrophenylpropanol Linkers

[1]

Executive Summary

In the domain of light-directed solid-phase synthesis—specifically for high-density DNA microarrays and maskless array synthesis (MAS)—the choice of photolabile protecting group (PPG) dictates the fidelity, step-wise yield, and maximum achievable oligomer length.[1] This guide analyzes the critical distinctions between the industry-standard NPPOC (2-(2-nitrophenyl)propyloxycarbonyl) and its linear nitrophenylpropanol (or nitrophenylethyl) counterparts.[1]

While both rely on o-nitrobenzyl photochemistry, NPPOC offers a kinetically superior

Structural & Mechanistic Foundations

To understand the operational superiority of NPPOC, one must first distinguish the structural nuances that dictate their photochemical fate.[1]

Structural Definitions

-

Linear Linkers (NPEOC/NPP): These include 2-(2-nitrophenyl)ethoxycarbonyl (NPEOC) or unbranched 3-(2-nitrophenyl)propoxycarbonyl.[1] They lack substitution at the

-carbon relative to the nitrobenzyl ring.[1] -

NPPOC (Branched): The "Propyloxy" nomenclature in NPPOC refers to a propyl chain where the attachment to the carbonate is at the C2 position, effectively placing a methyl group at the

-position relative to the benzylic carbon.[1]

The Mechanistic Divergence

The presence of the

-

Linear Pathway (The "Nitroso" Trap): Linear linkers typically undergo a Norrish Type II-like reaction.[1] The excited nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[1] This intermediate decays primarily into a nitrosobenzaldehyde byproduct and the free alcohol.

-

Critical Flaw: Nitroso byproducts are highly absorbent at the deprotection wavelength (365 nm), creating an "internal filter" effect that slows down further photolysis.[1] They are also reactive electrophiles that can damage the growing DNA chain.

-

-

NPPOC Pathway (The

-Elimination Advantage): The steric bulk of the methyl group in NPPOC destabilizes the aci-nitro intermediate and prevents the formation of the nitroso compound.[1] Instead, it drives a rapid

Visualization of Photolytic Pathways

Figure 1: Mechanistic bifurcation between Linear (red path) and NPPOC (green path) photolysis.[1] The methyl group in NPPOC forces the reaction toward the cleaner

Photolytic Kinetics & Efficiency Data

For high-throughput synthesis, the "Stepwise Yield" is the governing metric.[1] NPPOC demonstrates superior kinetics, allowing for shorter irradiation times and reduced UV damage to the oligonucleotide.[1]

Comparative Kinetic Data

| Parameter | Linear (NPEOC/NPP) | NPPOC (Branched) | Impact on Synthesis |

| Quantum Yield ( | ~0.075 | 0.35 – 0.41 | NPPOC is ~5x more efficient per photon absorbed.[1] |

| Primary Mechanism | Nitroso Formation | NPPOC avoids toxic/absorbent byproduct accumulation.[1] | |

| > 200 seconds | ~40 seconds | Faster deprotection cycles with NPPOC.[1] | |

| Byproduct Absorbance | High ( | Low | Linear byproducts block light, stalling deep-layer synthesis.[1] |

| Stepwise Yield | ~85-92% | >98% | Critical for synthesizing oligos >50-mer.[1] |

Data synthesized from Hasan et al. (1997) and Wöll et al. (2008).[1]

Experimental Protocols: High-Fidelity Synthesis

This section details a self-validating protocol for Maskless Array Synthesis (MAS) using NPPOC phosphoramidites.

Reagent Preparation

-

NPPOC-Phosphoramidites: Ensure 0.1 M concentration in anhydrous acetonitrile (ACN).

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN.[1]

-

Exposure Solvent: DMSO containing 1% (w/v) Imidazole.[1][6]

-

Why Imidazole? It acts as a weak base to catalyze the

-elimination of the aci-nitro intermediate, preventing reversible recombination.[1]

-

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.

The Photolithographic Cycle (Step-by-Step)

-

Coupling (Dark Step):

-

Deliver NPPOC-amidite + Activator to the reaction chamber.[1]

-

Incubate for 60 seconds (longer than standard DMT chemistry due to steric bulk of NPPOC).

-

Validation: Monitor pressure drop to ensure fluid delivery.

-

-

Capping (Dark Step):

-

Standard Acetic Anhydride/N-Methylimidazole capping to block unreacted 5'-OH groups.[1]

-

-

Oxidation (Dark Step):

-

Convert phosphite triester to stable phosphate triester using Iodine solution.

-

-

Photolytic Deprotection (The Critical Step):

-

Fill chamber with Exposure Solvent (DMSO/Imidazole).[1]

-

Irradiation: Expose specific features to 365 nm light (LED or Mercury Arc) at ~350 mW/cm².

-

Duration: 2.5 J/cm² total energy (approx. 5–10 seconds depending on source intensity).[1]

-

Wash: Aggressive wash with ACN to remove the nitrostyrene byproduct.

-

Synthesis Workflow Diagram

Figure 2: The NPPOC synthesis cycle.[1] Note the inclusion of Imidazole in the exposure solvent to drive the elimination mechanism.[1]

Troubleshooting & Optimization

Solvent Effects on Kinetics

The choice of solvent during the exposure step is non-trivial.[1]

-

Protic Solvents (MeOH): Stabilize the aci-nitro intermediate, potentially slowing down elimination.

-

Aprotic Polar (DMSO/ACN): Preferred.[1] DMSO enhances the rate of

-elimination and solubilizes the nitrostyrene byproduct, preventing re-deposition on the array surface.[1]

Handling "Dark" Steps

If stepwise yield drops (<98%):

-

Diagnosis: Incomplete photolysis or byproduct re-attachment.

-

Solution: Increase the wash volume after exposure. Ensure the exposure solvent contains a base (imidazole or DBU) to scavenge protons and force the equilibrium toward elimination.[1]

Sensitization (Advanced)

For ultra-fast synthesis, NPPOC can be sensitized with Thioxanthone .[1] This allows for deprotection at longer wavelengths (up to 405 nm) or faster rates at 365 nm, decoupling the chemistry from DNA damage thresholds.[1]

References

-

Hasan, A., et al. (1997). Photolabile Protecting Groups for Nucleosides: Synthesis and Photodeprotection Rates.[1][7] Tetrahedron, 53(12), 4247-4264.[1]

-

Pirrung, M. C., Wang, L., & Montague-Smith, M. P. (2001). 3'-Nitrophenylpropyloxycarbonyl (NPPOC) Protecting Groups for High-Fidelity Automated 5' -> 3' Photochemical DNA Synthesis.[1][8] Organic Letters, 3(8), 1105-1108.[1][8]

-

Wöll, D., et al. (2008). Intramolecular Sensitization of Photocleavage of the Photolabile 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group: Photoproducts and Photokinetics.[1] Chemistry - A European Journal, 14(21), 6490-6497.[1]

-

Beier, M., & Hoheisel, J. D. (2000). Production by quantitative photolithographic synthesis of individually quality checked DNA microarrays.[1] Nucleic Acids Research, 28(4), e11.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. scispace.com [scispace.com]

- 5. Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Express photolithographic DNA microarray synthesis with optimized chemistry and high-efficiency photolabile groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]

- 8. 3'-nitrophenylpropyloxycarbonyl (NPPOC) protecting groups for high-fidelity automated 5' --> 3' photochemical DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Conditions for UV uncaging of methoxy-nitrobenzyl derivatives

Application Note: Optimized Conditions for UV Uncaging of Methoxy-Nitrobenzyl Derivatives

Abstract

This guide details the physicochemical parameters and experimental protocols required for the efficient ultraviolet (UV) uncaging of 4,5-dimethoxy-2-nitrobenzyl (DMNB) and related o-nitrobenzyl (ONB) protecting groups. While these moieties are the industry standard for spatiotemporal control of bioactive molecules (caged glutamate, ATP, nucleotides), their utility is often compromised by the "Internal Filter Effect" and byproduct toxicity. This note provides a self-validating workflow to maximize quantum efficiency (

Part 1: The Photochemical Mechanism & Critical Variables

To optimize uncaging, one must understand the rate-limiting steps. The reaction proceeds via a Norrish Type II mechanism, involving an intramolecular hydrogen abstraction followed by the formation of a short-lived aci-nitro intermediate.

The Reaction Pathway

Upon absorption of a photon (typically 350–365 nm), the nitro group becomes excited.[1] It abstracts a benzylic proton, creating an aci-nitro intermediate. The decay of this intermediate is the rate-limiting step and is highly sensitive to pH. The final collapse releases the free substrate and a nitroso-benzaldehyde byproduct.

Key Insight: The byproduct (nitroso-aldehyde) is not inert. It absorbs UV light (often overlapping with the uncaging wavelength) and is highly reactive toward biological thiols (e.g., cysteine residues), potentially causing off-target toxicity.

Mechanistic Flowchart

Figure 1: The Norrish Type II photocleavage pathway. The decay of the aci-nitro intermediate is the bottleneck.

Part 2: Critical Optimization Parameters

Success depends on balancing the "uncaging cross-section" against sample integrity.

Wavelength Selection: The 365 nm Standard

While unsubstituted o-nitrobenzyl groups absorb maximally near 260–280 nm, this deep UV range is cytotoxic and absorbed by DNA/proteins. The addition of methoxy groups (DMNB) red-shifts the absorption, creating a "sweet spot" at 365 nm.

| Parameter | Unsubstituted ONB | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Impact on Protocol |

| ~260–280 nm | ~346–350 nm | DMNB allows use of standard 365 nm LEDs/Lasers. | |

| Low (< 500 M⁻¹cm⁻¹) | High (~5,000 M⁻¹cm⁻¹) | DMNB captures photons 10x more efficiently at 365 nm. | |

| Quantum Yield ( | 0.1 – 0.6 | 0.01 – 0.05 | DMNB has lower |

| Byproduct | Nitrosobenzaldehyde | Dimethoxynitrosobenzaldehyde | Both are toxic; scavengers recommended. |

The Internal Filter Effect (IFE)

As the reaction proceeds, the accumulating nitroso byproduct absorbs 365 nm light.

-

Symptom: Uncaging rate slows down exponentially over time, not just due to substrate depletion.

-

Solution: Use high numerical aperture (NA) optics for uncaging to minimize path length, or add a scavenger (see Protocol).

Power Density

-

Recommended: 1 – 100 mW/cm² (for continuous wave LEDs).

-

Warning: Power >500 mW/cm² can cause thermal damage or two-photon effects if using pulsed lasers.

Part 3: Experimental Protocol

Objective: Uncaging of a DMNB-protected small molecule in aqueous buffer.

Materials

-

Light Source: 365 nm High-Power LED (e.g., Thorlabs, Prizmatix) or Mercury Arc Lamp with 365 nm bandpass filter.

-

Vessel: Quartz cuvette (plastic absorbs UV) or glass-bottom dish.

-

Buffer: HEPES or PBS, pH 7.2–7.4. (Avoid primary amines if the byproduct reaction is a concern, though often negligible).

-

Optional Scavenger: Semicarbazide hydrochloride (reacts with nitroso byproduct to clear the optical path).

Step-by-Step Workflow

-

Stock Preparation (Dark Room):

-

Dissolve the caged compound in anhydrous DMSO to 10–50 mM.

-

Note: Store in amber vials wrapped in foil at -20°C. DMNB is sensitive to ambient fluorescent light over long periods.

-

-

Sample Preparation:

-

Dilute stock into Buffer to working concentration (typically 10–100 µM).

-

Optional: Add 1 mM Semicarbazide if long irradiation times (>1 min) are expected.

-

-

Baseline Validation (HPLC/UV-Vis):

-

Take a 20 µL aliquot before light exposure. Run on HPLC to establish the "Time 0" peak area.

-

-

Irradiation:

-

Position the light source 1–2 cm from the sample (or focus through objective).

-

Expose for defined intervals (e.g., 10s, 30s, 60s).

-

Crucial: Stir the sample if volume > 100 µL to prevent localized depletion and IFE shielding.

-

-

Quantification:

-

Analyze aliquots via HPLC (monitoring the appearance of the free substrate peak and disappearance of the caged peak).

-

Experimental Workflow Diagram

Figure 2: Standard workflow for validating uncaging efficiency.

Part 4: Troubleshooting & Validation

| Observation | Root Cause | Corrective Action |

| Incomplete Uncaging | Internal Filter Effect (Byproduct absorption) | Add 1 mM Semicarbazide or reduce path length. |

| Sample Precipitation | Low solubility of DMNB residue | Limit DMSO to <1% final; ensure substrate is soluble. |

| Cell Death (Bio-assay) | Nitroso toxicity or UV damage | Use pulsed light (ms duration) or wash cells after uncaging. |

| Unexpected HPLC Peak | Nitroso-ketone byproduct | Identify byproduct peak (usually elutes later than substrate). |

References

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.

-

Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.[2][3] Chemistry - A European Journal.

-

Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews.

-

Specht, A., et al. (2017). New Photoremovable Protecting Groups for Two-Photon Uncaging of Biomolecules. Angewandte Chemie International Edition.

Sources

Troubleshooting & Optimization

Regioselective nitration to obtain 3-(4-Methoxy-2-nitrophenyl)propan-1-ol

Technical Support Center: Regioselective Nitration of 3-(4-Methoxyphenyl)propan-1-ol

Executive Summary & Regioselectivity Analysis

User Query: How do I perform regioselective nitration to obtain 3-(4-Methoxy-2-nitrophenyl)propan-1-ol?

Technical Assessment: This transformation presents a significant regioselectivity challenge due to the "contra-electronic" nature of the target isomer relative to the strongest directing group.

-

Substrate: 1-(3-hydroxypropyl)-4-methoxybenzene.

-

Directing Groups:

-

Methoxy (-OMe) at C4: Strong ortho/para director.

-

Alkyl (Propyl) at C1: Weak ortho/para director.

-

-

Electronic Conflict: The -OMe group dominates the electrophilic aromatic substitution (SEAr). It directs the incoming nitro group to the positions ortho to itself (C3 and C5).

-

Target Isomer (2-Nitro): The user is requesting the isomer where the nitro group is ortho to the alkyl chain (C2) and meta to the methoxy group. This is the minor or kinetically disfavored product in direct nitration.

Recommendation: While direct nitration will predominantly yield the 3-nitro isomer (3-(4-methoxy-3-nitrophenyl)propan-1-ol), this guide provides the optimized protocol to maximize yield, separation strategies for the isomers, and a troubleshooting section for "wrong isomer" isolation.

Interactive Troubleshooting & Protocols (Q&A)

Q1: Why is my reaction yielding 3-(4-methoxy-3-nitrophenyl)propan-1-ol instead of the 2-nitro target?

A: This is due to the electronic dominance of the methoxy group. The transition state energy for nitration ortho to the methoxy group is significantly lower than ortho to the alkyl chain.

Visualizing the Electronic Pathway:

Caption: Electronic directing effects favoring the 3-nitro isomer over the requested 2-nitro target.

Q2: What is the optimized protocol for nitration to ensure I at least get the product mixture?

A: To minimize oxidation of the primary alcohol and avoid dinitration, use a mild nitrating system: Acetyl Nitrate (generated in situ).

Protocol: Mild Nitration of 3-(4-Methoxyphenyl)propan-1-ol

| Parameter | Specification | Reason |

| Reagent | HNO₃ (65-70%) in Acetic Anhydride | Generates Acetyl Nitrate (AcONO₂), a milder electrophile than nitronium tetrafluoroborate. |

| Solvent | Acetic Anhydride / DCM | Acetic anhydride acts as both solvent and reagent generator; DCM moderates viscosity. |

| Temperature | -10°C to 0°C | Critical to prevent oxidation of the alcohol to the carboxylic acid. |

| Stoichiometry | 1.05 eq HNO₃ | Excess acid leads to dinitration. |

Step-by-Step Procedure:

-

Preparation: Dissolve 10.0 mmol of 3-(4-methoxyphenyl)propan-1-ol in 15 mL of acetic anhydride. Cool to -10°C in an ice-salt bath.

-

Reagent Generation: In a separate vessel, carefully add 10.5 mmol of fuming HNO₃ to 5 mL of acetic anhydride at 0°C. (Caution: Exothermic).

-

Addition: Dropwise add the nitrating mixture to the substrate solution over 30 minutes, maintaining temperature < 0°C.

-

Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Note: The alcohol moiety may be partially acetylated to the acetate ester during this process. This is reversible.

-

-

Quench: Pour mixture into 100g of crushed ice/water. Stir for 30 mins to hydrolyze excess anhydride.

-

Workup: Extract with DCM (3x). Wash organic layer with sat.[1] NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄.[1][2]

Q3: How do I separate the 2-nitro isomer (Target) from the 3-nitro major product?

A: Since the 2-nitro isomer is the minor component, standard recrystallization will likely isolate the major (3-nitro) isomer. You must use Flash Column Chromatography .

Separation Strategy:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution. Start with 100% Hexane -> 10% EtOAc/Hexane -> 30% EtOAc/Hexane.

-

Retention Logic:

-

2-Nitro Isomer: Typically less polar due to internal hydrogen bonding (if the nitro is close to the chain) or steric twisting. Elutes first (higher Rf).

-

3-Nitro Isomer: More polar. Elutes second (lower Rf).

-

-

Identification:

-

1H NMR Distinction: Look at the aromatic region.

-

2-Nitro (Target): Protons are 1,2,4-substituted. The proton ortho to the methoxy (C3) will appear as a doublet (J ~2-3 Hz) or dd, but the key is the coupling pattern of the proton adjacent to the nitro group.

-

3-Nitro (Major): The proton at C2 (between propyl and nitro) is an isolated singlet or narrow doublet (meta coupling). The proton at C5 (ortho to OMe) is a doublet (ortho coupling).

-

-

Q4: The yield of the 2-nitro isomer is too low. Is there an alternative synthesis?

A: Yes. If you specifically require 3-(4-Methoxy-2-nitrophenyl)propan-1-ol in gram quantities, direct nitration is inefficient. You should use a Directed Synthesis approach starting from a pre-nitrated precursor.

Recommended Alternative Route: Precursor: 4-Methoxy-2-nitrobenzaldehyde.

Workflow:

Caption: Alternative synthetic route to bypass regioselectivity issues.

-

Critical Note on Step 4: Standard hydrogenation (H₂/Pd) will reduce the Nitro group to an Amine. To preserve the Nitro group while reducing the alkene/ester, use Sodium Borohydride (NaBH₄) with Iodine or selective transfer hydrogenation, or reduce the ester to alcohol first (using DIBAL-H) then reduce the alkene selectively (though difficult with Nitro present).

-

Better approach for Step 4: Reduction of the double bond using Wilkinson's Catalyst (RhCl(PPh₃)₃) / H₂, which tolerates Nitro groups, followed by reduction of the ester to alcohol using LiBH₄ (milder than LiAlH₄).

References & Authority

-

Regioselectivity in Nitration of Anisoles:

-

Mechanism:[2][3] The methoxy group is a strong activator and ortho, para director. In 4-substituted anisoles, the ortho position (relative to OMe) is the exclusive site of nitration unless blocked.

-

Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

-

Nitration Protocols (Acetyl Nitrate):

-

Methodology: Acetyl nitrate is the standard reagent for nitrating electron-rich aromatics to avoid over-nitration.

-

Source: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

-

-

Synthesis of Phenylpropanols:

-

Precursors: 3-(4-methoxyphenyl)propan-1-ol is a known intermediate in the synthesis of pharmaceuticals (e.g., antihypertensives).

-

Source: PubChem Compound Summary for CID 79406. Link

-

Safety & Handling

-

Nitric Acid/Acetic Anhydride: EXPLOSION HAZARD. Mixing HNO₃ and Ac₂O is highly exothermic and can form explosive mixtures if not temperature-controlled. Always add acid to anhydride at < 0°C.

-

Reaction Runaway: Never allow the temperature to exceed 10°C during addition.

-

Waste: Quench all nitration mixtures into vast excess of water before disposal. Neutralize with bicarbonate.

Sources

Technical Support Center: Minimizing Byproduct Formation During Nitrobenzyl Photolysis

Welcome to the technical support center for nitrobenzyl photolysis. This guide is designed for researchers, scientists, and drug development professionals who utilize ortho-nitrobenzyl (ONB) and its derivatives as photoremovable protecting groups (PPGs). Our goal is to provide you with in-depth, field-proven insights to help you navigate common challenges and minimize the formation of unwanted byproducts, thereby improving reaction efficiency and simplifying purification.

This resource is structured as a series of troubleshooting and frequently asked questions. We will delve into the causality behind common experimental issues and provide actionable protocols to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying mechanism and a step-by-step guide to resolving the issue.

Question 1: My reaction is producing a significant amount of a colored byproduct, o-nitrosobenzaldehyde, which is interfering with my experiment. How can I prevent its formation or remove it?

Expert Analysis: The formation of o-nitrosobenzaldehyde is an intrinsic part of the canonical nitrobenzyl photolysis mechanism.[1][2] Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to an aci-nitro intermediate.[1][3][4] This intermediate then rearranges to release your protected substrate, generating the o-nitrosobenzaldehyde byproduct.

The primary issue with this byproduct is two-fold:

-

Inner Filter Effect : The o-nitrosobenzaldehyde byproduct can absorb light at the same wavelength used for photolysis, creating an "inner filter" that shields the remaining protected substrate from photons, slowing down or stalling the reaction.[5]

-

Reactivity : The nitroso group is reactive and can undergo further reactions, such as dimerization or oligomerization, leading to a complex mixture of colored impurities that complicate purification.[6]

Solutions:

1. Addition of Scavengers: The most effective strategy is to trap the nitroso byproduct as it forms. Thiols are excellent scavengers for this purpose.

-

Mechanism of Action: Thiols, such as β-mercaptoethanol or dithiothreitol (DTT), can react with the nitroso group, but more importantly, they can reduce the nitroso compound to a less reactive and less colored amino derivative. Another effective approach is to use dienes, which can trap the nitroso group via a hetero-Diels-Alder reaction.[6]

-

Protocol: See Protocol 1 for a detailed guide on using scavengers.

2. Optimizing Wavelength: While the byproduct formation is inherent, its stability and secondary reactions can sometimes be influenced by the irradiation wavelength. Using a longer wavelength (e.g., 365 nm or higher) can sometimes mitigate secondary photoreactions of the byproduct.[5][7]

3. Reaction in a Flow System: For larger-scale reactions, a microflow reaction system can significantly enhance degradation efficiency by ensuring uniform light penetration and minimizing the inner filter effect caused by byproduct accumulation.[6]

Question 2: The quantum yield of my photolysis reaction is very low, and the deprotection is inefficient. What factors influence the quantum yield and how can I improve it?

Expert Analysis: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction, defined as the ratio of molecules undergoing cleavage to the number of photons absorbed.[1] For nitrobenzyl groups, this value can vary dramatically based on several factors.

Key Influencing Factors:

-

Substitution on the Benzene Ring: Electron-donating groups, such as methoxy groups (e.g., in the 4,5-dimethoxy-2-nitrobenzyl, or "nitroveratryl" group), can increase the molar absorptivity at longer wavelengths, which is beneficial for biological applications.[1][7] However, this does not always translate to a higher quantum yield.[5] Adding a second nitro group at the 6-position (2,6-dinitrobenzyl) has been shown to increase the quantum yield significantly.[3]

-

Substitution at the Benzylic Carbon: This is one of the most effective ways to increase the quantum yield.[8] Adding a methyl group to the benzylic carbon (α-methyl substitution) can dramatically increase the rate of cleavage.[8]

-

Nature of the Leaving Group: The efficiency of photorelease is strongly correlated with the stability of the radical formed on the benzylic carbon after hydrogen abstraction.[9][10] Leaving groups that better stabilize this radical will weaken the C-H bond, lower the activation barrier for the hydrogen transfer step, and thus increase the quantum yield.[9][10] A clear correlation has also been found between faster decomposition rates and more acidic leaving groups (i.e., a lower pKa of the corresponding acid).[11]

-

Solvent: The choice of solvent can impact the reaction mechanism and efficiency.[5][12] For example, some studies have noted dramatically increased reactivity in isopropanol compared to water for certain nitroaromatic compounds.[12] The solvent can influence the stability of intermediates and transition states.

Solutions:

-

Structural Modification: If you are in the design phase, consider using an α-methyl-2-nitrobenzyl or a 2,6-dinitrobenzyl protecting group for higher efficiency.

-

Leaving Group Consideration: Be aware that the nature of your substrate (the leaving group) has a significant impact on the reaction kinetics.[9][10][11]

-

Solvent Screening: Perform small-scale test reactions in a few different solvents (e.g., methanol, acetonitrile, dioxane, buffered aqueous solutions) to identify the optimal medium for your specific substrate.[8] Monitor the reaction by HPLC to quantify the rate of deprotection.

| Nitrobenzyl Derivative | Key Feature | Typical Wavelength (nm) | Relative Quantum Yield (Φ) |

| o-Nitrobenzyl (ONB) | Parent compound | ~340-365 | Baseline |

| 4,5-Dimethoxy-2-nitrobenzyl (NV) | Red-shifted absorption | 350-420 | Varies with leaving group |

| α-Methyl-2-nitrobenzyl | Increased Φ | ~365 | High (e.g., 0.65 for trimethylacetate)[8] |

| 2,6-Dinitrobenzyl | Increased Φ | ~365 | High (e.g., ~4x increase over ONB)[3] |

Table 1: Comparison of common nitrobenzyl derivatives and their general properties. Actual quantum yields are highly substrate-dependent.[1][5]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of o-nitrobenzyl photolysis?

A: The cleavage of o-nitrobenzyl (ONB) protecting groups proceeds through a Norrish Type II reaction.[3] The key steps are:

-

Photoexcitation: Absorption of a UV photon excites the nitro group.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient diradical which quickly rearranges into an aci-nitro intermediate.[2][3]

-

Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes a series of rearrangements. This process involves a cyclic intermediate which ultimately leads to the release of the protected substrate (your molecule of interest) and the formation of an o-nitrosobenzaldehyde byproduct.[4][13]

Caption: Simplified workflow of o-nitrobenzyl photolysis.

Q: What is the optimal wavelength for cleaving nitrobenzyl groups?

A: The optimal wavelength depends on the specific derivative you are using.

-

For the parent o-nitrobenzyl group, irradiation between 340-365 nm is typical.[1]

-

For derivatives with electron-donating groups like 4,5-dimethoxy-2-nitrobenzyl (NV) , the absorption is red-shifted, allowing for the use of longer, less damaging wavelengths, typically in the 350-420 nm range.[1] This is a significant advantage in biological systems to avoid cell damage.[5][7]

It is crucial to match your irradiation source to the absorption maximum of your specific ONB derivative to maximize efficiency and minimize side reactions.

Q: Can oxygen interfere with the reaction?